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Compound of Interest

Compound Name: 2-(Bromomethyl)-2-methyloxirane

Cat. No.: B3268881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-
(Bromomethyl)-2-methyloxirane (C₄H₇BrO), a substituted oxirane of interest in synthetic

chemistry and drug discovery. Due to a lack of publicly available experimental spectra for this

specific compound, this document presents a predictive analysis based on data from

structurally similar compounds, including (bromomethyl)oxirane and methyloxirane. The

information herein is intended to serve as a reference for the identification and characterization

of this molecule.

Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-(Bromomethyl)-2-methyloxirane. These

predictions are derived from established principles of spectroscopy and by analogy to related

molecules.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₃ ~1.4 - 1.6 Singlet (s) N/A

-CH₂- (oxirane ring) ~2.6 - 2.9
Doublet of Doublets

(dd)

Geminal and Vicinal

Coupling

-CH₂Br ~3.3 - 3.6
Singlet (s) or AB

quartet

N/A or Geminal

Coupling

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Chemical Shift (δ, ppm)

-CH₃ ~15 - 25

Quaternary Carbon (C-2) ~55 - 65

-CH₂- (oxirane ring, C-3) ~45 - 55

-CH₂Br ~30 - 40

Table 3: Predicted IR Spectral Data
Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (alkyl) 2900 - 3000 Medium-Strong

C-O-C stretch (oxirane ring)
1250 - 1280 (asymmetric),

820-950 (symmetric)
Strong

C-Br stretch 500 - 600 Medium-Strong

Table 4: Predicted Mass Spectrometry Data
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Ion m/z Notes

[M]⁺ 150/152

Molecular ion peak with

characteristic isotopic pattern

for bromine (¹⁹Br/⁸¹Br ≈ 1:1).

[M-CH₃]⁺ 135/137 Loss of a methyl group.

[M-CH₂Br]⁺ 57
Loss of the bromomethyl

group.

[CH₂Br]⁺ 93/95 Bromomethyl cation.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a liquid

organic compound such as 2-(Bromomethyl)-2-methyloxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Bromomethyl)-2-methyloxirane
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR

tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

chemical shift referencing (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
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Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform to obtain the spectrum.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a

relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due

to the lower natural abundance of ¹³C.

Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of 2-
(Bromomethyl)-2-methyloxirane between two potassium bromide (KBr) or sodium chloride

(NaCl) plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile liquid, this can be done via direct injection or through a gas chromatography

(GC) interface (GC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

small, relatively stable organic molecules and typically provides detailed fragmentation

patterns.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, and the data is plotted as

a mass spectrum (relative abundance vs. m/z).

Visualization of Molecular Structure and Key
Spectral Features
The following diagram illustrates the chemical structure of 2-(Bromomethyl)-2-methyloxirane
and highlights the key proton and carbon environments relevant to NMR spectroscopy.

Caption: Predicted NMR correlations for 2-(Bromomethyl)-2-methyloxirane.

To cite this document: BenchChem. [Spectral Data Analysis of 2-(Bromomethyl)-2-
methyloxirane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3268881#2-bromomethyl-2-methyloxirane-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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